molecular formula C8H9ClN2O3 B12886917 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone CAS No. 53391-47-2

2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone

Cat. No.: B12886917
CAS No.: 53391-47-2
M. Wt: 216.62 g/mol
InChI Key: UFWNLJZLQUDHRD-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C8H9ClN2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone in anhydrous dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
  • Reflux the reaction mixture for several hours.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Studied for its interactions with biological macromolecules and potential bioactivity.

    Industrial Applications: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential inhibition of enzymatic activity. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone
  • 2-Chloro-1-(1-ethyl-4-nitro-1H-indol-2-yl)ethanone
  • 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-3-yl)ethanone

Uniqueness

2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and nitro groups allows for diverse chemical transformations and interactions with biological targets .

Properties

CAS No.

53391-47-2

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

2-chloro-1-(1-ethyl-4-nitropyrrol-2-yl)ethanone

InChI

InChI=1S/C8H9ClN2O3/c1-2-10-5-6(11(13)14)3-7(10)8(12)4-9/h3,5H,2,4H2,1H3

InChI Key

UFWNLJZLQUDHRD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=C1C(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

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